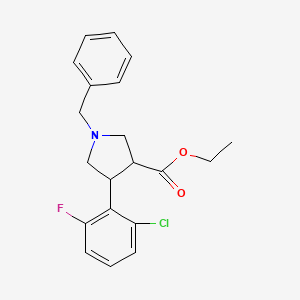

Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate

Descripción

El 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de derivados de pirrolidina. Este compuesto se caracteriza por la presencia de un anillo de pirrolidina sustituido con un grupo bencilo, un grupo cloro-fluorofenilo y un grupo éster etílico.

Propiedades

Fórmula molecular |

C20H21ClFNO2 |

|---|---|

Peso molecular |

361.8 g/mol |

Nombre IUPAC |

ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C20H21ClFNO2/c1-2-25-20(24)16-13-23(11-14-7-4-3-5-8-14)12-15(16)19-17(21)9-6-10-18(19)22/h3-10,15-16H,2,11-13H2,1H3 |

Clave InChI |

MLLNXKAOQUTQRM-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CN(CC1C2=C(C=CC=C2Cl)F)CC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:

Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante una reacción de ciclación que involucra precursores apropiados como aminas y aldehídos.

Introducción del grupo bencilo: El grupo bencilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando haluros de bencilo.

Sustitución con grupo cloro-fluorofenilo: El grupo cloro-fluorofenilo se puede unir mediante una reacción de acoplamiento, como el acoplamiento de Suzuki-Miyaura, utilizando ácidos borónicos y catalizadores de paladio apropiados.

Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos bencilo o cloro-fluorofenilo utilizando nucleófilos como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de bencilo en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados bencílicos o fenil sustituidos.

Aplicaciones Científicas De Investigación

El 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

El 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo se puede comparar con otros derivados de pirrolidina, como:

Pirrolidina-2,5-dionas: Conocidas por sus actividades biológicas y utilizadas en el descubrimiento de fármacos.

Pirrolizinas: Otra clase de derivados de pirrolidina con diversas propiedades farmacológicas.

Prolinol: Un derivado de pirrolidina utilizado en síntesis asimétrica y como auxiliar quiral.

La singularidad del 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo radica en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas.

Actividad Biológica

Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate (CAS Number: 2327184-32-5) is a synthetic compound characterized by a pyrrolidine ring structure with various substituents that may influence its biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating central nervous system disorders and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate is , with a molecular weight of approximately 359.84 g/mol. The unique structural features include:

| Structural Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing heterocycle |

| Chloro and Fluoro Substituents | Enhance lipophilicity and may influence receptor interactions |

| Benzyl Group | Provides additional steric bulk and potential for interaction with biological targets |

The biological activity of ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate is hypothesized to arise from its ability to interact with various receptors and enzymes. Studies have indicated that compounds with similar structural motifs often exhibit significant binding affinities to neurotransmitter receptors, which may be relevant for their therapeutic effects in neurological conditions.

Biological Activity Studies

Research on the biological activity of this compound has focused on its antimicrobial properties, as well as its potential neuropharmacological effects.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds showed that derivatives with similar structural features exhibited significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . Although specific data for ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate is limited, the presence of halogen substituents typically enhances antimicrobial efficacy.

Neuropharmacological Potential

The structural characteristics of ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate suggest it could act as a lead compound for developing drugs targeting central nervous system disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits for conditions such as anxiety, depression, or neurodegenerative diseases.

Case Studies

While direct case studies on ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate are scarce, related compounds have been evaluated for their pharmacological profiles:

- Neuroprotective Effects : A study on pyrrolidine derivatives demonstrated neuroprotective effects in animal models of neurodegeneration, suggesting that modifications in the pyrrolidine structure can enhance efficacy against neuronal damage .

- Antitumor Activity : Compounds with similar structures have shown promising antitumor activity in vitro, indicating that ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate may also possess potential anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.